molecular formula C10H9F3O3 B6321241 Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate CAS No. 1261620-38-5

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate

Cat. No.: B6321241
CAS No.: 1261620-38-5
M. Wt: 234.17 g/mol
InChI Key: FUFAQSXOEJFNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3. It is a derivative of benzoic acid, where the ethyl ester is substituted with a hydroxyl group at the 2-position and a trifluoromethyl group at the 5-position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxy-5-(trifluoromethyl)benzoate typically involves the esterification of 2-hydroxy-5-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group at the 5-position enhances the compound’s stability and reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 2-hydroxy-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFAQSXOEJFNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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